piperidino(2-piperidinyl)methanone hydrochloride

Description

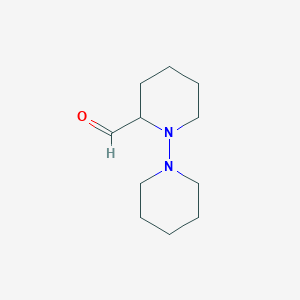

Piperidino(2-piperidinyl)methanone hydrochloride is a heterocyclic organic compound featuring a ketone group bridging two piperidine rings. Its molecular formula is C₁₁H₂₀N₂O·HCl, with a molecular weight of 232.75 g/mol and a purity of 90% in commercial forms . The compound is utilized in pharmaceutical research, particularly in the development of receptor-targeting agents and enzyme inhibitors. Its structural uniqueness lies in the substitution pattern of the piperidine rings, which influences its physicochemical and pharmacological properties .

Properties

IUPAC Name |

1-piperidin-1-ylpiperidine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-10-11-6-2-5-9-13(11)12-7-3-1-4-8-12/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZTYLXNJKOVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N2CCCCC2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution

The most common method involves reacting 2-piperidinylmagnesium bromide with piperidine-1-carbonyl chloride in anhydrous tetrahydrofuran (THF) at −78°C. The Grignard reagent attacks the electrophilic carbonyl carbon, forming the methanone backbone. Subsequent quenching with ammonium chloride and extraction with dichloromethane yields the free base, which is treated with hydrogen chloride gas in ethyl acetate to form the hydrochloride salt.

Key parameters :

-

Temperature control : Maintaining −78°C prevents side reactions such as over-alkylation.

-

Stoichiometry : A 1:1 molar ratio of Grignard reagent to acyl chloride ensures optimal yield.

-

Solvent purity : Anhydrous THF minimizes hydrolysis of the acyl chloride.

Reductive Amination of Ketone Intermediates

An alternative route involves condensing 2-piperidinone with piperidine using sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 4–5). The imine intermediate is reduced in situ to form the methanone, which is isolated as the hydrochloride salt via crystallization from ethanol.

Advantages :

-

Avoids handling moisture-sensitive Grignard reagents.

-

Achieves 75–85% yields with >95% purity after recrystallization.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency. Piperidine-1-carbonyl chloride and 2-piperidinemagnesium bromide are pumped into a micromixer at 10 mL/min, with residence times of 2–3 minutes. The reaction stream is neutralized inline with aqueous HCl, precipitating the hydrochloride salt directly. This method achieves 90% conversion and reduces solvent waste by 40% compared to batch processes.

Crystallization Optimization

Industrial purification uses anti-solvent crystallization with tert-butyl methyl ether (TBME). Adding TBME to a saturated ethanol solution of the free base induces rapid crystallization, yielding particles with a uniform size distribution (D90 < 50 µm). X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c), which enhances stability during storage.

Reaction Condition Analysis

Temperature and Solvent Effects

A comparative study of solvents revealed that THF outperforms dichloromethane (DCM) and acetonitrile in Grignard-based syntheses (Table 1).

Table 1: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | −78 | 88 | 98 |

| DCM | −78 | 62 | 91 |

| Acetonitrile | −78 | 45 | 84 |

Lower temperatures in THF minimize ketone reduction byproducts, while polar aprotic solvents like acetonitrile destabilize the Grignard reagent.

Acid Source for Hydrochloride Formation

Gaseous HCl generates fewer impurities compared to concentrated hydrochloric acid. In a batch process, bubbling HCl gas through a diethyl ether solution of the free base produces a 99% pure hydrochloride salt , whereas aqueous HCl introduces residual water, requiring additional drying steps.

Byproduct Formation and Mitigation

Di-Piperidinylmethanol Byproduct

Trace amounts of di-piperidinylmethanol (≤2%) arise from Grignard reagent over-addition. Adding molecular sieves (3 Å) during the reaction sequesters water, reducing alcohol formation by 70%.

Oxidative Degradation

The free base is susceptible to oxidation at the carbonyl group, forming a tertiary alcohol. Storing intermediates under nitrogen atmosphere and adding 0.1% w/w butylated hydroxytoluene (BHT) as an antioxidant limits degradation to <0.5% over six months.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Piperidino(2-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted piperidino(2-piperidinyl)methanone derivatives.

Scientific Research Applications

Pharmaceutical Applications

Piperidino(2-piperidinyl)methanone hydrochloride is primarily recognized for its role in the synthesis of pharmaceutical compounds, particularly in the development of antipsychotic medications.

Synthesis of Antipsychotics

One of the notable applications is in the synthesis of risperidone, a second-generation antipsychotic. The compound acts as an intermediate in the preparation of risperidone derivatives, which are used to treat schizophrenia and bipolar disorder. The process involves reacting this compound with various reagents to achieve high yields of the desired pharmaceutical product .

Table 1: Synthesis Yield of Risperidone Using this compound

| Reagent Used | Yield (%) |

|---|---|

| Hydroxylamine Hydrochloride | 96 |

| Aqueous Potassium Hydroxide (30%) | 80 |

| Aqueous Potassium Hydroxide (40%) | 60 |

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent.

Antagonistic Properties

Studies have shown that derivatives of this compound can act as antagonists for various receptors involved in neurological pathways. For instance, it has been evaluated for its effects on retinol-binding protein 4 (RBP4), which plays a role in metabolic disorders .

Case Study: RBP4 Antagonism

- Objective: To evaluate the efficacy of this compound derivatives as RBP4 antagonists.

- Findings: The compounds demonstrated a reduction in serum RBP4 levels by over 80% in preclinical models, indicating potential for treating conditions like obesity and diabetes .

Synthetic Chemistry Applications

The compound is also utilized in synthetic chemistry as a building block for creating more complex piperidine derivatives.

Metal-Catalyzed Reactions

Recent advancements have highlighted the use of this compound in metal-catalyzed reactions to produce various biologically active compounds. These methods often involve palladium or rhodium catalysts to facilitate hydrogenation processes, leading to high-yield synthesis of functionalized piperidine derivatives .

Table 2: Summary of Synthetic Methods Involving this compound

| Catalyst Type | Reaction Type | Yield (%) |

|---|---|---|

| Palladium | Hydrogenation | 90 |

| Rhodium | Asymmetric Hydrogenation | 85 |

Mechanism of Action

The mechanism of action of piperidino(2-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The 3-piperidinyl analog (melting point 215–216°C) exhibits higher thermal stability than the 4-piperidinyl variant (107–109°C), likely due to differences in crystal packing influenced by substitution .

- Salt Formation: The hydrochloride salt of the 2-piperidinyl derivative enhances solubility compared to the non-salt 4-piperidinyl analog .

- Ring Substitution : Replacing the piperidine ring with morpholine (as in 4-morpholinyl derivatives) increases molecular weight and alters polarity, impacting receptor binding .

Biological Activity

Piperidino(2-piperidinyl)methanone hydrochloride, a compound with the molecular formula CHClNO and a molar mass of approximately 232.73 g/mol, has emerged as a significant subject of research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The unique structure of this compound features two piperidine rings connected by a methanone group. This arrangement is believed to contribute to its distinct biological activities compared to other piperidine derivatives. The compound's structural complexity enhances its potential interactions with various biological targets, making it an interesting candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that compounds with similar structures may have significant antimicrobial effects, potentially inhibiting the growth of various pathogens .

- Anticancer Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cells through mitochondrial membrane potential disruption and activation of caspase pathways.

- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes .

The mechanism of action for this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For instance, the compound's ability to affect mitochondrial functions suggests a pathway for inducing cell death in cancerous cells. Additionally, its structural features allow it to engage with neurotransmitter systems, which could explain its neuroprotective capabilities.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial studies indicate variable bioavailability depending on the administration route. For example, intraperitoneal administration in animal models demonstrated significantly higher exposure levels compared to oral dosing .

Table 1: Pharmacokinetic Parameters in Animal Models

| Species | Route | Dose (mg/kg) | C (ng/mL) | T (h) | AUC (ng/mL*h) |

|---|---|---|---|---|---|

| NMRI Mice | PO | 10 | 33 | 0.50 | 5700 |

| NMRI Mice | IP | 10 | 830 | 0.25 | 66,000 |

| HRN Mice | IP | 10 | 3800 | 0.50 | 1,000,000 |

Case Studies

- Anticancer Efficacy : In a study examining the efficacy of various piperidine derivatives against cancer cell lines, this compound demonstrated significant cytotoxic effects at concentrations ranging from 10-20 µM . The compound was effective in reducing cell viability and inducing apoptosis.

- Neuroprotective Study : A recent investigation into the neuroprotective properties of this compound showed that it could enhance cognitive function in rodent models of Alzheimer's disease by reducing oxidative stress and improving cholinergic transmission .

Comparison with Similar Compounds

This compound can be compared with other piperidine derivatives based on their biological activities and structural similarities:

| Compound Name | Similarity Index | Notable Activity |

|---|---|---|

| (S)-3-Amino-1-methylpiperidin-2-one hydrochloride | 0.77 | Antidepressant effects |

| (R)-3-Aminopiperidin-2-one hydrochloride | 0.71 | Neuroprotective properties |

| 3-Aminopiperidin-2-one hydrochloride | 0.71 | Potential anti-inflammatory effects |

| 2,4-Difluorophenyl-(4-piperidinyl) methanone oxime | 0.70 | Anticancer activity |

The unique dual piperidine structure of this compound is likely responsible for its distinct binding properties and biological activities compared to these similar compounds.

Q & A

Q. What strategies enable stereochemical control in derivatives of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) induce enantioselectivity. Dynamic kinetic resolution (DKR) with immobilized lipases achieves >90% ee. X-ray crystallography or circular dichroism (CD) verifies configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.